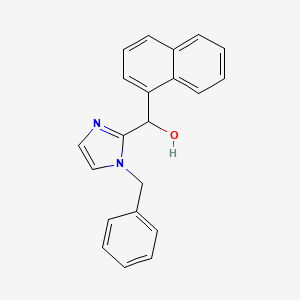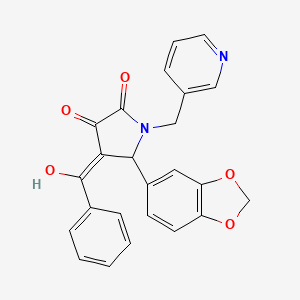
(1-benzyl-1H-imidazol-2-yl)(naphthalen-1-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzyl-1H-imidazol-2-yl)(naphthalen-1-yl)methanol is a chemical compound that features both an imidazole and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-1H-imidazol-2-yl)(naphthalen-1-yl)methanol typically involves the reaction of benzyl imidazole with naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1H-imidazol-2-yl)(naphthalen-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new groups, leading to a variety of derivative compounds.
Scientific Research Applications
(1-Benzyl-1H-imidazol-2-yl)(naphthalen-1-yl)methanol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-benzyl-1H-imidazol-2-yl)(naphthalen-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (1-Benzyl-1H-imidazol-2-yl)methanol
- (1-Cyclohexyl-1H-imidazol-5-yl)methanol
- [2-(3-Methoxyphenyl)-1H-imidazol-4-yl]methanol
- [2-(4-Methoxyphenyl)-1H-imidazol-4-yl]methanol
Uniqueness
(1-Benzyl-1H-imidazol-2-yl)(naphthalen-1-yl)methanol is unique due to its combination of imidazole and naphthalene moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C21H18N2O |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(1-benzylimidazol-2-yl)-naphthalen-1-ylmethanol |
InChI |
InChI=1S/C21H18N2O/c24-20(19-12-6-10-17-9-4-5-11-18(17)19)21-22-13-14-23(21)15-16-7-2-1-3-8-16/h1-14,20,24H,15H2 |
InChI Key |
ZVCXGLSQULKIGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CN=C2C(C3=CC=CC4=CC=CC=C43)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-{1,4-Phenylenebis[(2-oxoethane-2,1-diyl)thio]}bis(4,6-dimethylnicotinonitrile)](/img/structure/B11518048.png)
![ethyl 5-acetyl-2-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11518053.png)

![ethyl 2-[2-amino-3-cyano-4-(4-ethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11518057.png)
![4-amino-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B11518064.png)

![3,4-dimethylphenyl N-{4-[(4-{[(3,4-dimethylphenoxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate](/img/structure/B11518078.png)
![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11518086.png)
![4-[(3,4-dimethylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B11518087.png)
![2-{6-[2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-acetylamino]-benzothiazol-2-ylsulfanyl}-N-(2,4,6-trimethyl-phenyl)-acetamide](/img/structure/B11518103.png)
![Ethyl 4-[4-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-5-oxo-3-(thiophen-2-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11518106.png)
![3-({4-[Chloro(difluoro)methoxy]phenyl}amino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11518116.png)
![3-[4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11518119.png)
![7-tert-butyl-3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11518128.png)
